molecular formula C15H18N2O3 B133406 Benzyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate CAS No. 145071-37-0

Benzyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

Cat. No. B133406
M. Wt: 274.31 g/mol
InChI Key: FDHHGJATBSPRIB-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, commonly known as BDMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDMC belongs to the class of pyridine derivatives and is known for its unique chemical properties that make it an ideal candidate for various laboratory experiments.

Mechanism Of Action

The mechanism of action of BDMC is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. BDMC has been shown to inhibit the activation of NF-κB and STAT3, which are transcription factors that play a crucial role in cancer development and inflammation.

Biochemical And Physiological Effects

BDMC has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. BDMC has also been found to possess anti-oxidant properties by scavenging free radicals and inhibiting lipid peroxidation.

Advantages And Limitations For Lab Experiments

BDMC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to possess low toxicity and is well-tolerated in animal studies. However, one limitation of BDMC is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for further research on BDMC. One area of interest is the development of novel BDMC analogs that possess improved solubility and bioavailability. Another area of interest is the investigation of the potential use of BDMC as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of BDMC and its potential applications in scientific research.
Conclusion:
Benzyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, or BDMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDMC has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities. It has several advantages for lab experiments, including its stability and low toxicity. However, its poor solubility in water is a limitation. Further research is needed to fully understand the mechanism of action of BDMC and its potential applications in scientific research.

Synthesis Methods

The synthesis of BDMC involves a multi-step process that begins with the reaction of benzylamine and methyl 2-chloro-3-oxobutanoate to form N-benzyl-3-oxobutanamide. This intermediate is then reacted with hydroxylamine hydrochloride to form N-benzylhydroxylamine. The final step involves the reaction of N-benzylhydroxylamine with 2-pyridinecarboxaldehyde to form BDMC.

Scientific Research Applications

BDMC has been extensively studied for its potential applications in scientific research. It has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities. BDMC has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

CAS RN

145071-37-0

Product Name

Benzyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

benzyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-19-16-10-14-8-5-9-17(11-14)15(18)20-12-13-6-3-2-4-7-13/h2-4,6-8,10H,5,9,11-12H2,1H3/b16-10+

InChI Key

FDHHGJATBSPRIB-MHWRWJLKSA-N

Isomeric SMILES

CO/N=C/C1=CCCN(C1)C(=O)OCC2=CC=CC=C2

SMILES

CON=CC1=CCCN(C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CON=CC1=CCCN(C1)C(=O)OCC2=CC=CC=C2

synonyms

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, phenylmethyl ester, (E)-

Origin of Product

United States

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